![molecular formula C12H8F3NO B131362 1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde CAS No. 156496-70-7](/img/structure/B131362.png)

1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

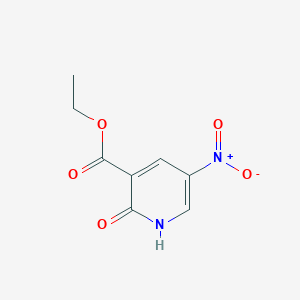

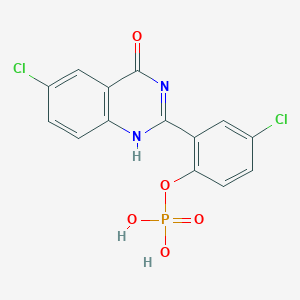

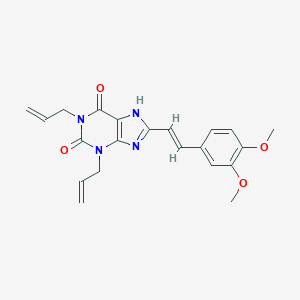

“1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde” is a chemical compound with the CAS Number: 156496-70-7 . It has a molecular weight of 239.2 and is a solid at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde . The InChI code for this compound is 1S/C12H8F3NO/c13-12(14,15)9-3-5-10(6-4-9)16-7-1-2-11(16)8-17/h1-8H .Physical And Chemical Properties Analysis

This compound has a boiling point of 88-90°C .Scientific Research Applications

Chemical Properties and Safety Information

This compound, also known as 1-[4-(trifluoromethyl)phenyl]pyrrole-2-carbaldehyde, has a molecular weight of 239.2 and a CAS Number of 156496-70-7 . It is a solid at ambient temperature and has a boiling point of 88-90°C . The compound should be stored at ambient temperature . It’s important to note that it has certain hazard statements associated with it, including H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Use in Biocatalytic Preparation

The compound has been used in the biocatalytic preparation of optically pure ®-1-[4-(trifluoromethyl)phenyl]ethanol . In this process, a polar organic solvent-aqueous medium was established to improve the catalytic efficiency of the production by recombinant E. coli cells .

Role in Lipase-Catalyzed Transesterification

The compound has been involved in experiments on lipase-catalyzed transesterification . In these experiments, the transesterification between racemic TFMP and vinyl acetate was carried out at different TFMP concentrations, using lipase PS as the catalyst .

Use in Palladium Catalysis

A modified version of this compound, dibenzylideneacetone (dba) ligand, has been reported to assist in the oxidative ortho-C-H borylation of arenes under palladium catalysis . The CF3-dba ligand has also been used in several other applications .

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with trifluoromethyl groups have been reported to interact with various targets, including enzymes and receptors

Mode of Action

Trifluoromethyl-containing compounds are known to exhibit various modes of action, depending on their specific targets . They may inhibit or activate their targets, leading to changes in cellular processes .

Biochemical Pathways

Trifluoromethyl-containing compounds can influence a variety of biochemical pathways depending on their targets . The downstream effects can include changes in signal transduction, gene expression, and metabolic processes .

Result of Action

The effects would depend on the compound’s targets and mode of action. They could range from changes in cellular function to alterations in the behavior of whole organisms .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde . These factors can include temperature, pH, presence of other chemicals, and biological factors such as the presence of specific enzymes or proteins .

properties

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO/c13-12(14,15)9-3-5-10(6-4-9)16-7-1-2-11(16)8-17/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKJQSVGKXECDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380623 |

Source

|

| Record name | 1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde | |

CAS RN |

156496-70-7 |

Source

|

| Record name | 1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131281.png)

![(R)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid](/img/structure/B131288.png)

![Sodium;(2S,5R,6R)-6-[[1-(3-chlorophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B131294.png)

![(2S)-2-[bis(carboxymethyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B131318.png)